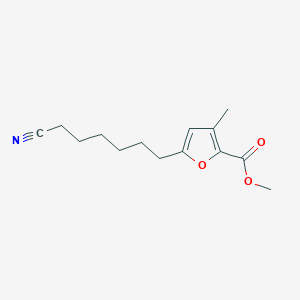

2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

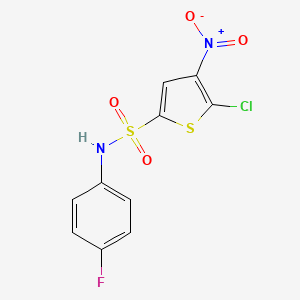

2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a cyano group (–CN) attached to a hexyl chain, a methyl group, and a methyl ester functional group.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-, Methylester kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Veresterung von 2-Furancarbonsäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.

Ein anderer Ansatz beinhaltet die Alkylierung von 2-Furancarbonsäure mit 6-Bromhexanenitril in Gegenwart einer Base wie Kaliumcarbonat. Diese Reaktion führt zur Bildung der gewünschten Verbindung mit der Cyanohexylgruppe, die an den Furanring gebunden ist.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann groß angelegte Veresterungsprozesse unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen effizientes Mischen und Wärmeübertragung, was zu höheren Ausbeuten und schnelleren Reaktionszeiten führt. Die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-, Methylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Cyanogruppe oder die Estergruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Nucleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden, häufig unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Aldehyde.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-, Methylester hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-, Methylester beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Cyanogruppe und die Ester-Funktionsgruppe können an verschiedenen biochemischen Reaktionen beteiligt sein und die Aktivität der Verbindung beeinflussen. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyano group and ester functional group can participate in various biochemical reactions, influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-: Ähnliche Struktur, aber ohne die Estergruppe.

2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-, Ethylester: Ähnliche Struktur mit einer Ethylestergruppe anstelle einer Methylestergruppe.

2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-, Propylester: Ähnliche Struktur mit einer Propylestergruppe.

Einzigartigkeit

Die Einzigartigkeit von 2-Furancarbonsäure, 5-(6-Cyanohexyl)-3-methyl-, Methylester liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

648417-73-6 |

|---|---|

Molekularformel |

C14H19NO3 |

Molekulargewicht |

249.30 g/mol |

IUPAC-Name |

methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-11-10-12(18-13(11)14(16)17-2)8-6-4-3-5-7-9-15/h10H,3-8H2,1-2H3 |

InChI-Schlüssel |

JBDNGTJVEVIKIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC(=C1)CCCCCCC#N)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)

![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)

![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)